SIB-1893 Exhibits Stronger NMDA Receptor Antagonism Than MPEP at Matched Concentrations in Electrophysiological Recordings
In whole-cell voltage-clamp recordings from cultured rat cortical neurons, pre-perfusion of 20 μM SIB-1893 reduced the steady-state NMDA-evoked current to 48.4±4.3% of control, whereas 20 μM MPEP reduced it to only 67.4±2.3% of control [1]. This corresponds to approximately 51.6% inhibition by SIB-1893 versus approximately 32.6% inhibition by MPEP—a difference of approximately 19 percentage points in NMDA receptor blockade at the same concentration. At 200 μM, SIB-1893 suppressed NMDA steady-state current to 31.3±5.0% of control versus 35.1±2.5% for MPEP [1].
| Evidence Dimension | NMDA-evoked whole-cell current inhibition (steady-state) at 20 μM |
|---|---|
| Target Compound Data | 48.4±4.3% of control (i.e., ~51.6% inhibition; n=5, P<0.05) |
| Comparator Or Baseline | MPEP: 67.4±2.3% of control (~32.6% inhibition; n=5, P<0.05); vehicle control: 100% |
| Quantified Difference | SIB-1893 produces ~19 percentage points greater NMDA receptor blockade than MPEP at 20 μM |
| Conditions | Whole-cell patch clamp; rat cortical neurons cultured 7–10 DIV; voltage clamped at −60 mV; 50 μM NMDA application with 30 s antagonist pre-perfusion |
Why This Matters
Investigators studying the intersection of mGluR5 and NMDA receptor signaling should select SIB-1893 when stronger concomitant NMDA receptor blockade is desired, or should avoid SIB-1893 and choose MPEP/MTEP when cleaner mGluR5-specific pharmacology is required.
- [1] O'Leary DM, Movsesyan V, Vicini S, Faden AI. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism. Br J Pharmacol. 2000;131(7):1429-1437. doi:10.1038/sj.bjp.0703715. View Source
